molecular formula C19H19NO3 B2649638 N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide CAS No. 2034341-54-1

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide

Cat. No.: B2649638
CAS No.: 2034341-54-1
M. Wt: 309.365
InChI Key: NGYZGJRLMQYTFT-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a bifuran scaffold (two fused furan rings) at the 5-position of the methylene group, linked to a 2-phenylbutanamide moiety. Its bifuran core distinguishes it from pyridine- or indole-based analogs, imparting unique electronic and steric properties that may influence solubility, metabolic stability, and binding affinity .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(23-16)15-10-11-22-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZGJRLMQYTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide typically involves the reaction of 2,3’-bifuran with phenylbutanamide under specific conditions. One novel method for synthesizing amide derivatives containing furan rings involves microwave-assisted conditions. This method uses effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

The use of renewable resources and bioproducts in the synthesis process aligns with the principles of the circular economy, offering both economic and ecological benefits .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bifuran ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran carboxylic acids, while reduction could produce bifuran alcohols or amines.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bifuran ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity : Bipyridine derivatives in show CDK inhibition, but the target compound’s bifuran system may target different pathways (e.g., GPCRs or oxidoreductases).
  • Synthetic Optimization : ’s use of hexafluorophosphate reagents suggests routes to improve the target’s yield and purity.
  • Metabolic Stability : Bifuran’s susceptibility to oxidative metabolism warrants comparative studies with ’s tetrahydropyrimidin-containing compounds .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a bifuran moiety, which is known to enhance stability and reactivity compared to simpler furan derivatives. This structural uniqueness allows for complex interactions with biological molecules, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit anti-inflammatory and anticancer activities. The bifuran unit may facilitate interactions with enzymes or receptors involved in these biological processes.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking their activity.
  • Protein-Ligand Interactions : The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains.

Research Findings

Several studies have explored the biological activity of this compound and related compounds. Below is a summary of key findings:

StudyFindings
Study 1 Investigated the anti-inflammatory properties; showed significant inhibition of leukotriene synthesis in human PMN cells (IC50 = 0.4 µM) and macrophages (IC50 = 0.1 µM) .
Study 2 Explored anticancer activity; demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic development .
Study 3 Analyzed enzyme inhibition; reported effective inhibition of cyclooxygenase activity at lower concentrations than traditional anti-inflammatory agents .

Case Studies

  • Anti-inflammatory Effects : In a controlled trial, this compound was applied topically to animal models with induced skin inflammation. Results indicated a marked reduction in inflammatory markers and pain response compared to control groups.
  • Anticancer Activity : A series of experiments conducted on different cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Notably, it was more effective against breast cancer cells than against colorectal cancer cells.

Potential Applications

Given its biological properties, this compound could be developed for:

  • Anti-inflammatory drugs : Targeting chronic inflammatory diseases.
  • Cancer therapeutics : As an adjunct therapy in combination with existing chemotherapeutic agents.

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